REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[O:11][C:10]2[C:5](=[N:6][C:7]([CH3:12])=[CH:8][CH:9]=2)C=1.[Cl:15]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.CCOC(C)=O.[CH2:33]([Cl:35])Cl>CCCCCC>[Cl:15][C:3]1[O:11][C:10]2[C:5](=[N:6][C:7]([CH3:12])=[CH:8][CH:9]=2)[C:33]=1[Cl:35]
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC2=NC(=CC=C2O1)C)(C)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 rain
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a short bed of silica gel
|
Type
|
WASH
|
Details
|
eluted with more 30% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=NC(=CC=C2O1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |